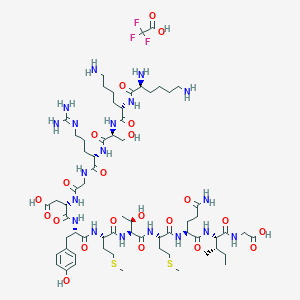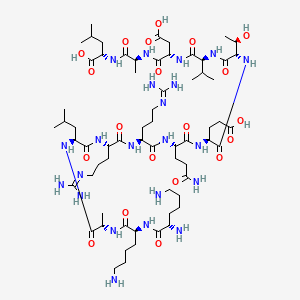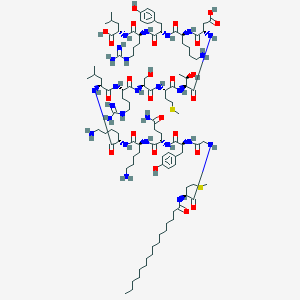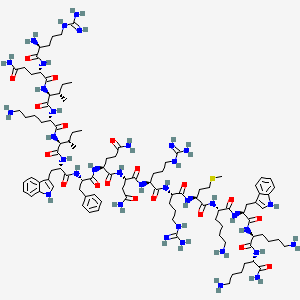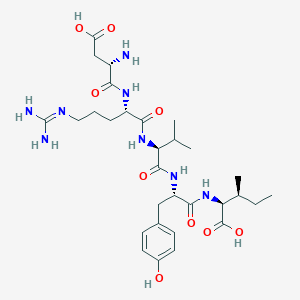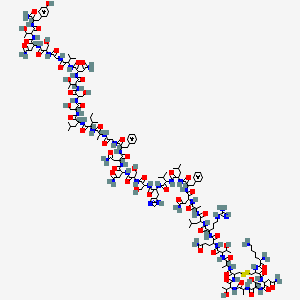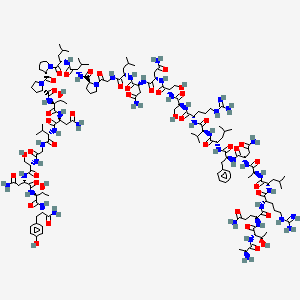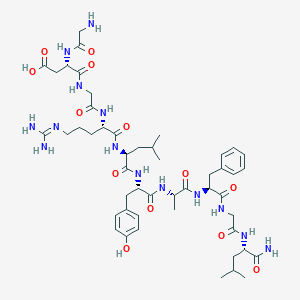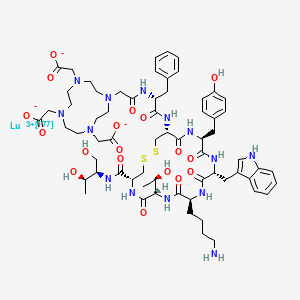
Edotreotide lutetium Lu-177
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lutetium Lu 177-Edotreotide is a radioconjugate consisting of the somatostatin analogue edotreotide labeled with lutetium Lu 177 with potential antineoplastic activities. Lutetium Lu 177-edotreotide binds to somatostatin receptors (SSTRs), with high affinity to type 2 SSTR, present on the cell membranes of many types of neuroendocrine tumor cells. Upon binding and internalization, this radioconjugate specifically delivers a cytotoxic dose of beta radiation to SSTR-positive cells. Edotreotide is produced by substituting tyrosine for phenylalanine at the 3 position of the somatostatin analogue octreotide (Tyr3-octreotide or TOC) and chelated by the bifunctional, macrocyclic chelating agent dodecanetetraacetic acid (DOTA).
Wissenschaftliche Forschungsanwendungen
1. Targeted Antineoplastic Activity
Edotreotide lutetium Lu-177, a radioconjugate, binds to somatostatin receptors (SSTRs), especially type 2 SSTR, found on many neuroendocrine tumor cells. This leads to the specific delivery of a cytotoxic dose of beta radiation to SSTR-positive cells, offering potential antineoplastic activities (Lu 177-Edotreotide, 2020).
2. Enhancement of Cell Death in Cancer Therapy
Studies have shown that the combination of camptothecin, an anticancer drug, and Lutetium-177 labeled Ethylenediamine tetramethylene phosphonic acid (EDTMP) enhances cellular toxicity and apoptosis in osteosarcoma cells, suggesting a synergistic effect that could be beneficial in cancer therapy (Kumar et al., 2014).
3. Therapeutic Nuclear Medicine
Lutetium-177, a component of Edotreotide lutetium Lu-177, is emerging as a crucial therapeutic radionuclide in nuclear medicine. It offers favorable radionuclidic properties for several therapeutic applications and can be produced on a large scale, enhancing its acceptability as a therapeutic radionuclide (Pillai & Knapp, 2015).
4. Increased Tumor Absorption in Liver Metastases
Research indicates that intra-arterial administration of Edotreotide lutetium Lu-177 may increase the tumor-absorbed dose in liver metastases compared to conventional intravenous administration. This approach could potentially improve the response to the treatment in patients with neuroendocrine tumors (Ebbers et al., 2020).
Eigenschaften
CAS-Nummer |
321835-55-6 |
|---|---|
Produktname |
Edotreotide lutetium Lu-177 |
Molekularformel |
(netpeptide)C65H89LuN14O18S2 |
Molekulargewicht |
1593.58 |
Sequenz |
Sequence: DOTA(Lu)-D-Phe-Cys-Tyr-D-Trp-Lys-Thr-Cys-Thr(ol), cyclic disulfide. |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




